Bis(2-ethylhexyl) maleate is a diester synthesized from maleic anhydride and 2-ethylhexanol. [, ] It is often found as a colorless to light yellow liquid. [] In scientific research, it serves various purposes, including:
Bis(2-ethylhexyl) maleate is synthesized from maleic anhydride and 2-ethylhexanol. It falls under the category of esters and is primarily utilized in the formulation of plastics, adhesives, and coatings due to its favorable properties such as flexibility and resistance to degradation.
The synthesis of bis(2-ethylhexyl) maleate can be achieved through several methods, primarily involving the esterification reaction between maleic anhydride and 2-ethylhexanol. A commonly referenced method includes:
The molecular structure of bis(2-ethylhexyl) maleate can be represented by its structural formula:
CCCCC(CC)COC(=O)\C=C/C(=O)OCC(CC)CCCC
, providing insight into its connectivity and stereochemistry .Bis(2-ethylhexyl) maleate participates in various chemical reactions due to its reactive ester groups:
The mechanism of action for bis(2-ethylhexyl) maleate primarily relates to its use as a plasticizer in polymer formulations:
These properties make bis(2-ethylhexyl) maleate suitable for use in various industrial applications where flexibility and low-temperature performance are critical.
Bis(2-ethylhexyl) maleate finds extensive applications across multiple industries:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6